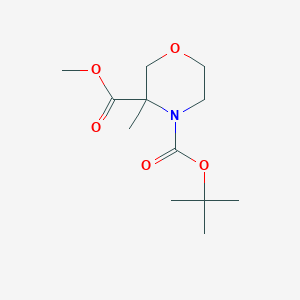
5-ブロモ-2-(2,2,2-トリフルオロエチル)-1H-1,3-ベンゾジアゾール
概要
説明
5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole is an organic compound with the molecular formula C9H6BrF3N2. This compound belongs to the class of benzodiazoles, which are known for their diverse applications in medicinal chemistry and material science. The presence of bromine and trifluoroethyl groups in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.
科学的研究の応用
5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole.
Bromination: The introduction of the bromine atom at the 5-position is achieved through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the benzodiazole ring.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5-amino-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole derivative.
作用機序
The mechanism by which 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-bromo-2-(trifluoromethyl)-1H-1,3-benzodiazole
- 2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole
- 5-chloro-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole
Uniqueness
Compared to its analogs, 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole exhibits unique reactivity due to the combined presence of bromine and trifluoroethyl groups. The bromine atom provides a site for further functionalization through substitution reactions, while the trifluoroethyl group imparts stability and enhances lipophilicity. These properties make it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
特性
IUPAC Name |
6-bromo-2-(2,2,2-trifluoroethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2/c10-5-1-2-6-7(3-5)15-8(14-6)4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXISVLMFCMBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


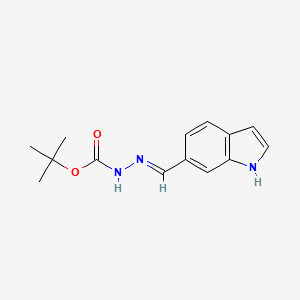
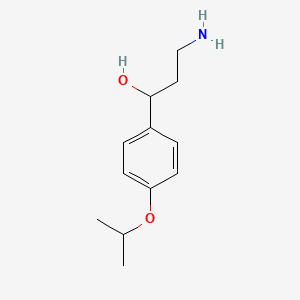

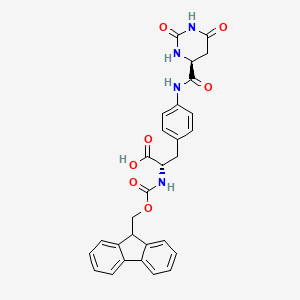

![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride](/img/structure/B1444049.png)
![4-Bromo-2-chloro-1H-benzo[d]imidazole](/img/structure/B1444050.png)
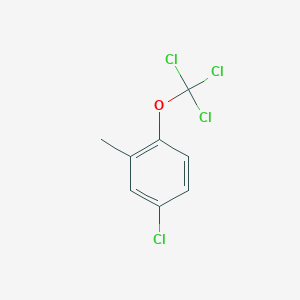

![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)



